molecular formula C14H11IO3 B2691471 Methyl 3-iodo-4-phenoxybenzoate CAS No. 100725-29-9

Methyl 3-iodo-4-phenoxybenzoate

Cat. No.: B2691471
CAS No.: 100725-29-9
M. Wt: 354.143
InChI Key: GVEOVGCAYLUZEZ-UHFFFAOYSA-N
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Description

Methyl 3-iodo-4-phenoxybenzoate is an organic compound with the molecular formula C14H11IO3. It is a derivative of benzoic acid, where the hydrogen atom at the third position is replaced by an iodine atom, and the fourth position is substituted with a phenoxy group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-iodo-4-phenoxybenzoate can be synthesized through a multi-step process. One common method involves the iodination of methyl 4-phenoxybenzoate. The process typically includes:

    Iodination: Methyl 4-phenoxybenzoate is treated with iodine and a suitable oxidizing agent, such as potassium iodate, in the presence of an acid catalyst to introduce the iodine atom at the third position.

    Esterification: The resulting product is then esterified using methanol and a strong acid, such as sulfuric acid, to form this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles, such as amines or thiols.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.

    Reduction Reactions: The compound can be reduced to form methyl 3-amino-4-phenoxybenzoate using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate in solvents like tetrahydrofuran.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Products like methyl 3-azido-4-phenoxybenzoate or methyl 3-thiocyanato-4-phenoxybenzoate.

    Coupling: Various biaryl compounds depending on the boronic acid used.

    Reduction: Methyl 3-amino-4-phenoxybenzoate.

Scientific Research Applications

Methyl 3-iodo-4-phenoxybenzoate is utilized in various fields of scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of methyl 3-iodo-4-phenoxybenzoate depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it could inhibit an enzyme by occupying its active site or alter receptor function by binding to its ligand-binding domain. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

    Methyl 4-iodobenzoate: Similar structure but lacks the phenoxy group, making it less versatile in certain synthetic applications.

    Methyl 3-bromo-4-phenoxybenzoate: Bromine atom instead of iodine, which can affect reactivity and the types of reactions it undergoes.

    Methyl 3-chloro-4-phenoxybenzoate: Chlorine atom instead of iodine, leading to different chemical properties and reactivity.

Uniqueness: Methyl 3-iodo-4-phenoxybenzoate is unique due to the presence of both the iodine atom and the phenoxy group. The iodine atom makes it highly reactive in substitution and coupling reactions, while the phenoxy group provides additional sites for chemical modification, enhancing its utility in organic synthesis and pharmaceutical research.

Biological Activity

Methyl 3-iodo-4-phenoxybenzoate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound can be synthesized through a multi-step process involving the iodination of methyl 4-phenoxybenzoate. The typical synthesis includes:

  • Iodination : Methyl 4-phenoxybenzoate is treated with iodine and an oxidizing agent like potassium iodate in the presence of an acid catalyst.
  • Esterification : The resulting product is esterified using methanol and a strong acid (e.g., sulfuric acid) to yield this compound.

This compound features both an iodine atom, which enhances reactivity in substitution reactions, and a phenoxy group, which allows for further chemical modifications.

The biological activity of this compound primarily arises from its ability to interact with various biological macromolecules. It may modulate enzyme activity by binding to specific sites, thereby acting as an inhibitor or activator. For instance, it could inhibit enzymes by occupying their active sites or alter receptor functions by binding to their ligand-binding domains.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, suggesting its potential as a therapeutic agent against infections caused by resistant bacteria .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The mechanism appears to involve the induction of apoptosis in these cells, although further studies are needed to elucidate the precise pathways involved .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • In Vitro Studies : In vitro assays demonstrated that this compound significantly reduced cell viability in HeLa and A549 cell lines at concentrations ranging from 50 to 200 µg/mL, with IC50 values indicating potent antiproliferative effects .
  • Antibacterial Efficacy : A study measuring minimum inhibitory concentrations (MIC) found that this compound displayed MIC values as low as 62.5 µg/mL against E. coli and S. aureus, reinforcing its potential as an antimicrobial agent .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

CompoundStructure CharacteristicsBiological Activity
Methyl 4-iodobenzoateLacks phenoxy groupLimited versatility in biological applications
Methyl 3-bromo-4-phenoxybenzoateBromine instead of iodineDifferent reactivity profiles
Methyl 3-chloro-4-phenoxybenzoateChlorine instead of iodineVaries in chemical properties

This compound stands out due to its combination of reactivity from the iodine atom and the functional versatility provided by the phenoxy group, making it a valuable scaffold for further medicinal chemistry exploration.

Properties

IUPAC Name

methyl 3-iodo-4-phenoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IO3/c1-17-14(16)10-7-8-13(12(15)9-10)18-11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEOVGCAYLUZEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OC2=CC=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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